(2-Methoxy-3-methylpyridin-4-yl)boronic acid
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Overview
Description
(2-Methoxy-3-methylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with methoxy and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-3-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production with minimal waste and high yields.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-3-methylpyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DMF).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Methoxy-3-methylpyridin-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of (2-Methoxy-3-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Methoxy-3-methylpyridin-4-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the methoxy and methyl substituents on the pyridine ring.
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
(3-Methylpyridin-4-yl)boronic acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
The unique combination of methoxy and methyl substituents on the pyridine ring of this compound enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1425334-56-0 |
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Molecular Formula |
C7H10BNO3 |
Molecular Weight |
166.97 g/mol |
IUPAC Name |
(2-methoxy-3-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-9-7(5)12-2/h3-4,10-11H,1-2H3 |
InChI Key |
JHTQHMWTTNDHMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)C)(O)O |
Origin of Product |
United States |
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